

# Spectroscopic Profile of 2-Bromo-1H-imidazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-1H-imidazole**

Cat. No.: **B103750**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-1H-imidazole**, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with detailed experimental protocols and relevant reaction mechanisms.

## Spectroscopic Data

The spectroscopic data of **2-Bromo-1H-imidazole** is crucial for its identification, purity assessment, and structural elucidation. This section summarizes the key spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of **2-Bromo-1H-imidazole** in solution. The key features of its <sup>1</sup>H and <sup>13</sup>C NMR spectra are presented below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Bromo-1H-imidazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.13	Singlet	1H	H4 or H5
~7.58	Singlet	1H	H5 or H4
~12.08	Broad Singlet	1H	N-H

Note: Data is based on spectra of similar imidazole derivatives in DMSO-d<sub>6</sub>. The exact chemical shifts for H4 and H5 may be interchangeable.[1]

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Bromo-1H-imidazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
~122.1	C2
~127.6	C4/C5
~138.6	C5/C4

Note: Predicted values are based on characteristic chemical shifts for substituted imidazoles.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2-Bromo-1H-imidazole**. The solid-state spectrum is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for **2-Bromo-1H-imidazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	N-H stretch
~1600 - 1400	Medium to Strong	C=C and C=N stretching vibrations (aromatic ring)
Below 1000	Medium to Strong	C-H bending and other fingerprint region vibrations
~660	Medium to Strong	C-Br stretch

Note: Data is based on typical IR absorption regions for substituted imidazoles and bromo-aromatic compounds.

## Mass Spectrometry (MS)

Mass spectrometry of **2-Bromo-1H-imidazole** reveals its molecular weight and provides insights into its fragmentation patterns. A key feature is the isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for **2-Bromo-1H-imidazole**

m/z	Relative Intensity	Assignment
146	~100%	[M] <sup>+</sup> (with <sup>79</sup> Br)
148	~98%	[M+2] <sup>+</sup> (with <sup>81</sup> Br)
68	Variable	[M - Br] <sup>+</sup>
41	Variable	Fragment ion (e.g., C <sub>2</sub> H <sub>3</sub> N <sup>+</sup> )
40	Variable	Fragment ion (e.g., C <sub>2</sub> H <sub>2</sub> N <sup>+</sup> )

Note: The presence of two peaks of nearly equal intensity at m/z 146 and 148 is characteristic of a compound containing one bromine atom.

## Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for **2-Bromo-1H-imidazole**.

## NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Bromo-1H-imidazole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-14 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

<sup>13</sup>C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024 or more, as <sup>13</sup>C has low natural abundance.
- Relaxation Delay: 2-5 seconds.

Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## ATR-FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **2-Bromo-1H-imidazole** onto the ATR crystal, ensuring good contact.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Use the software to identify and label the major absorption peaks.

## Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

#### Sample Introduction:

- The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis if the compound is sufficiently volatile and thermally stable.

#### Ionization:

- Electron Energy: 70 eV (standard for EI).
- Source Temperature: 200-250 °C.

#### Mass Analysis:

- The analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 30-300 amu.

#### Data Analysis:

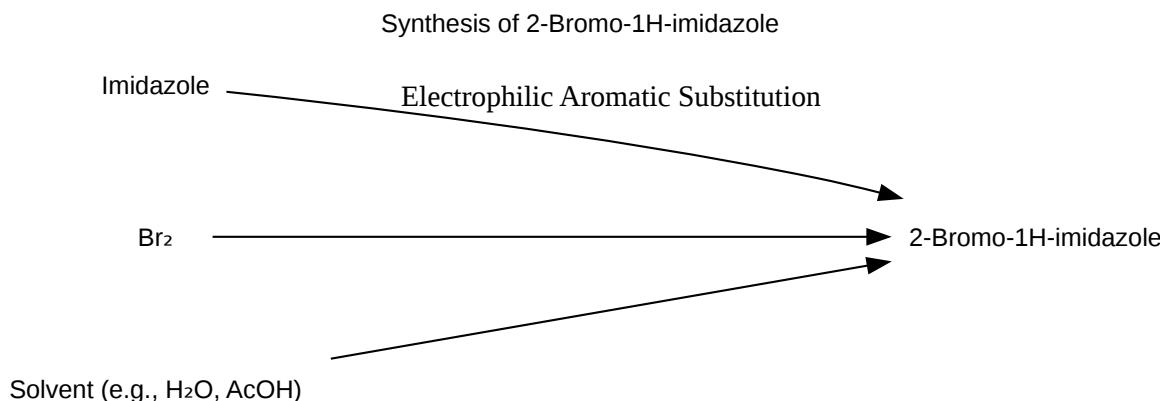
- Identify the molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) to confirm the molecular weight and the presence of bromine.
- Analyze the fragmentation pattern to gain further structural information.

## Mandatory Visualizations

The following diagrams illustrate key chemical processes involving **2-Bromo-1H-imidazole**.

## Synthesis of 2-Bromo-1H-imidazole

The synthesis of **2-Bromo-1H-imidazole** is typically achieved through the electrophilic bromination of imidazole.



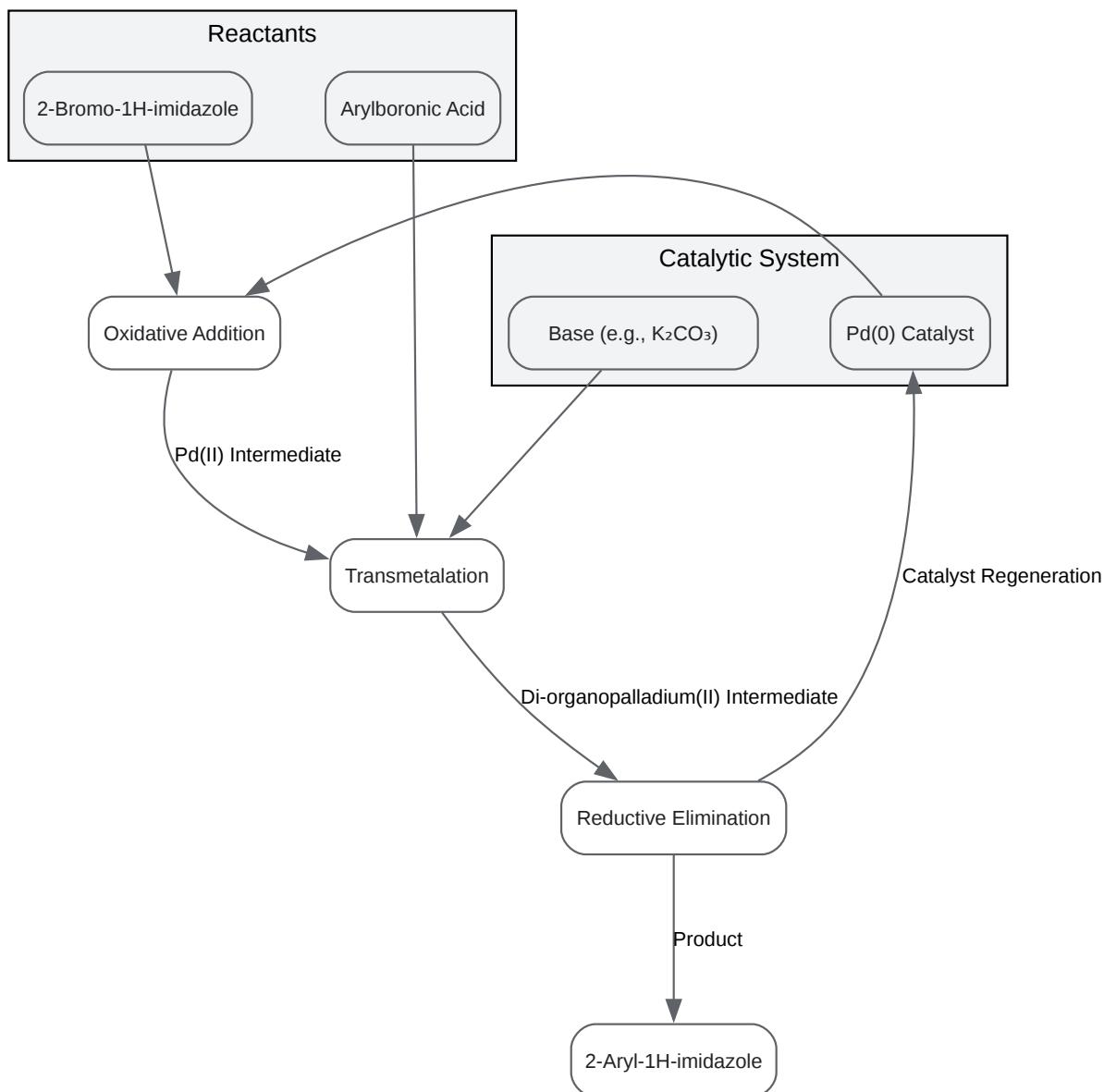
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### Synthesis of **2-Bromo-1H-imidazole**

## Suzuki-Miyaura Coupling Reaction

**2-Bromo-1H-imidazole** can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a valuable transformation in the synthesis of more complex molecules.<sup>[3]</sup>

## Suzuki-Miyaura Coupling of 2-Bromo-1H-imidazole

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Catalytic Cycle of Suzuki-Miyaura Coupling

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## References

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